molecular formula C7H2Br2IN B13657258 3,5-Dibromo-4-iodobenzonitrile

3,5-Dibromo-4-iodobenzonitrile

Cat. No.: B13657258
M. Wt: 386.81 g/mol
InChI Key: GHPZWUGPJIKRHD-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-iodobenzonitrile: is an organic compound with the molecular formula C7H2Br2IN and a molecular weight of 386.81 g/mol . It is a derivative of benzonitrile, characterized by the presence of bromine and iodine atoms at the 3, 5, and 4 positions, respectively. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-iodobenzonitrile typically involves the bromination and iodination of benzonitrile derivatives. One common method includes the bromination of 4-iodobenzonitrile using bromine in the presence of a catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These processes often utilize eco-friendly reagents and solvents to minimize environmental impact. For example, the use of bromide and bromate salts in an aqueous acidic medium without any catalyst has been reported to produce high yields of similar compounds .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

    Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-iodobenzonitrile is primarily based on its ability to undergo substitution and coupling reactions. The presence of electron-withdrawing groups (bromine and iodine) on the aromatic ring enhances its reactivity towards nucleophiles and catalysts, facilitating various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-4-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for more versatile applications in synthesis and research .

Properties

Molecular Formula

C7H2Br2IN

Molecular Weight

386.81 g/mol

IUPAC Name

3,5-dibromo-4-iodobenzonitrile

InChI

InChI=1S/C7H2Br2IN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H

InChI Key

GHPZWUGPJIKRHD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)C#N

Origin of Product

United States

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